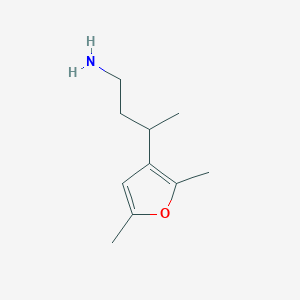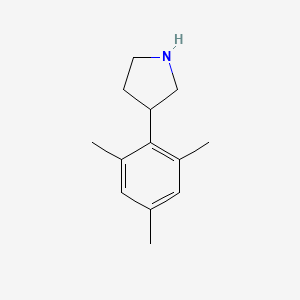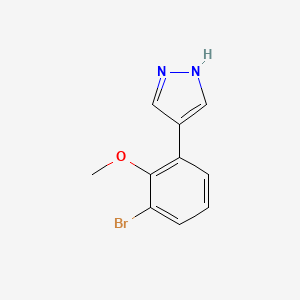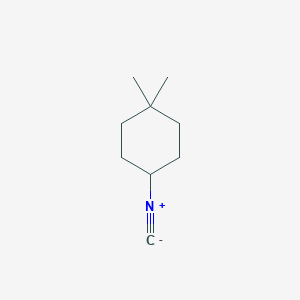
4-Isocyano-1,1-dimethylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isocyano-1,1-dimethylcyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an isocyano group (-NC) attached to the cyclohexane ring, which is further substituted with two methyl groups at the 1-position. The molecular formula of this compound is C9H15N.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyano-1,1-dimethylcyclohexane typically involves the reaction of 1,1-dimethylcyclohexanol with a suitable isocyanide reagent. One common method is the dehydration of 1,1-dimethylcyclohexanol using phosphorus oxychloride (POCl3) to form the corresponding cyclohexene intermediate, followed by the addition of an isocyanide reagent such as tert-butyl isocyanide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isocyano-1,1-dimethylcyclohexane can undergo various types of chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates or other nitrogen-containing compounds.
Reduction: Reduction of the isocyano group can lead to the formation of amines.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the isocyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Isocyanates or nitriles.
Reduction: Amines.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Isocyano-1,1-dimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of nitrogen-containing heterocycles and other complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving isocyanides.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Isocyano-1,1-dimethylcyclohexane involves its reactivity with various chemical species. The isocyano group is highly reactive and can participate in a range of chemical reactions, including nucleophilic addition, cycloaddition, and radical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
4-Isocyano-1,1-dimethylcyclohexane can be compared with other similar compounds, such as:
1,1-Dimethylcyclohexane: Lacks the isocyano group and has different reactivity and applications.
4-Isocyano-1-methylcyclohexane: Similar structure but with only one methyl group, leading to different steric and electronic properties.
Cyclohexyl isocyanide: Lacks the methyl groups, resulting in different reactivity and applications.
Eigenschaften
Molekularformel |
C9H15N |
|---|---|
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
4-isocyano-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C9H15N/c1-9(2)6-4-8(10-3)5-7-9/h8H,4-7H2,1-2H3 |
InChI-Schlüssel |
XSQMRWUEVIPPIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)[N+]#[C-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



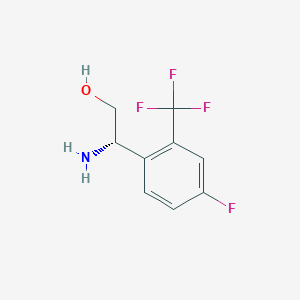

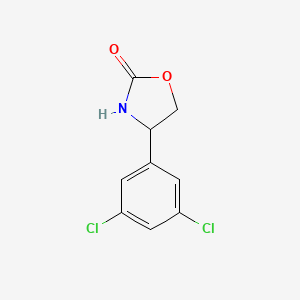
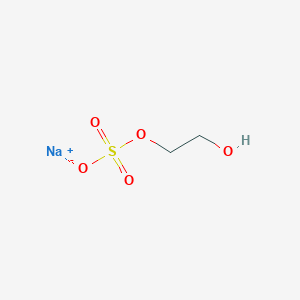

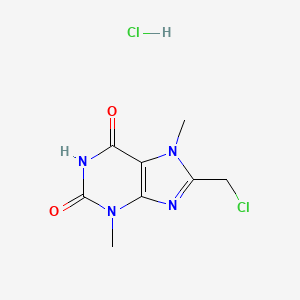

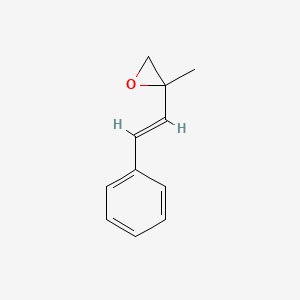
![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
